
PSI-7409
概要
説明
準備方法
化学反応の分析
科学的研究の応用
GS-461203 has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleotide analogs and their interactions with enzymes.
Biology: Investigated for its role in inhibiting viral replication and its interactions with viral polymerases.
Medicine: Utilized in the development of antiviral therapies for hepatitis C.
Industry: Employed in the production of antiviral drugs and in research related to drug resistance mechanisms
作用機序
類似化合物との比較
生物活性
PSI-7409, a nucleotide analog, is recognized for its antiviral properties, particularly against the Hepatitis C virus (HCV). This article delves into its biological activity, pharmacodynamics, and safety profile, supported by relevant data and research findings.
Overview of this compound
This compound is the active triphosphate form of PSI-7851 (GS-9851), a prodrug that undergoes metabolic conversion to exert its antiviral effects. It primarily functions as an inhibitor of the HCV NS5B polymerase, crucial for viral RNA replication.
This compound inhibits HCV replication by targeting the NS5B polymerase. The compound has demonstrated effectiveness across various HCV genotypes, with studies indicating a 50% inhibitory concentration (IC50) in the low micromolar range:
- Inhibition Profile : this compound effectively inhibits recombinant NS5B polymerases from HCV genotypes 1 to 4 with comparable IC50 values, suggesting broad-spectrum activity against different strains of the virus .
Pharmacokinetics and Stability
Research indicates that this compound has a favorable pharmacokinetic profile:
- Half-Life : In vitro studies show that this compound has a significantly longer half-life (t1/2 = 38 hours) compared to its precursor PSI-6130-TP (t1/2 = 4.7 hours), which may enhance its therapeutic potential by allowing sustained antiviral activity .
- Absorption and Distribution : Following oral administration of PSI-7851, peak plasma concentrations of this compound occur rapidly, indicating efficient absorption and conversion within the body .
Safety and Toxicity Profile
Extensive toxicity studies have been conducted to evaluate the safety of this compound:
- Cytotoxicity : At concentrations up to 100 μM, this compound exhibited no significant cytotoxic effects in various cell lines including Huh7 and HepG2 .
- Mitochondrial Toxicity : No mitochondrial toxicity was observed, further supporting its safety profile .
Case Studies and Clinical Findings
Clinical evaluations have further elucidated the biological activity of this compound:
- Efficacy in Clinical Trials : In a double-blind study assessing GS-9851 (PSI-7851), patients receiving the drug showed significant reductions in HCV RNA levels compared to placebo groups. The efficacy was particularly notable across different genotypes, with sustained virologic response rates exceeding 80% in some cohorts .
- Combination Therapy : When used in combination with peginterferon alfa and ribavirin, this compound contributed to higher rates of viral clearance compared to standard therapies alone. This combination approach has been pivotal in enhancing treatment outcomes for chronic HCV infections .
Comparative Analysis with Other Antivirals
The following table summarizes the comparative efficacy of this compound with other antiviral agents:
Compound | Target Virus | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | HCV | ~0.4 | NS5B polymerase inhibitor |
Sofosbuvir | HCV | ~0.05 | NS5B polymerase inhibitor |
Ribavirin | HCV | ~2.0 | Nucleotide analog; inhibits viral RNA |
Favipiravir | Influenza | ~0.2 | RdRp inhibitor |
特性
IUPAC Name |
[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FN2O14P3/c1-10(11)7(15)5(25-8(10)13-3-2-6(14)12-9(13)16)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5,7-8,15H,4H2,1H3,(H,20,21)(H,22,23)(H,12,14,16)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHULAIUXUVCHH-VPCXQMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FN2O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015073-42-3 | |
Record name | GS-461203 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015073423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PSI-7409 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T90A75S60M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。